molecular formula C11H14N2O3 B13227688 1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one

1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one

Katalognummer: B13227688
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: HIZVXDGKOLWBJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one is a complex organic compound that features a furan ring, an aminomethyl group, and a piperidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the aminomethyl group. The final step involves the formation of the piperidinone ring through cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced piperidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan and piperidinone rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-[5-(Aminomethyl)furan-2-carbonyl]piperidin-4-one
  • 1-[5-(Aminomethyl)thiophene-3-carbonyl]piperidin-4-one
  • 1-[5-(Aminomethyl)pyrrole-3-carbonyl]piperidin-4-one

Comparison: 1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to its thiophene and pyrrole analogs, the furan derivative may exhibit different reactivity and biological activity due to the oxygen atom in the ring, which can participate in additional hydrogen bonding and dipole interactions.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

1-[5-(aminomethyl)furan-3-carbonyl]piperidin-4-one

InChI

InChI=1S/C11H14N2O3/c12-6-10-5-8(7-16-10)11(15)13-3-1-9(14)2-4-13/h5,7H,1-4,6,12H2

InChI-Schlüssel

HIZVXDGKOLWBJK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C(=O)C2=COC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.